molecular formula C17H18FN3O2 B4988940 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine

1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4988940
M. Wt: 315.34 g/mol
InChI Key: GVGZASPSSQYCBT-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine, also known as FBP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. FBP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of ion channels, which may be responsible for its antinociceptive effects.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function. 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to modulate the activity of GABA and glutamate receptors, which may be responsible for its anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine is also stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has some limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine analogs with improved pharmacological properties. Another area of interest is the investigation of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine in animal models of neurodegenerative diseases. It would also be interesting to explore the potential of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine as a therapeutic agent for other conditions such as chronic pain and anxiety disorders. Finally, more research is needed to establish the safety and efficacy of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine in humans.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine is a compound with potential therapeutic applications in the treatment of depression, anxiety, and neurodegenerative diseases. The synthesis of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine is relatively straightforward, and it has been shown to have a number of biochemical and physiological effects. However, more research is needed to fully understand the mechanism of action of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 3-fluorobenzylamine and 4-nitrobenzaldehyde in the presence of piperazine and a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine is around 60%, and the purity is confirmed by NMR and IR spectroscopy.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. 1-(3-fluorobenzyl)-4-(4-nitrophenyl)piperazine has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)16-4-6-17(7-5-16)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGZASPSSQYCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5268698

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